molecular formula C10H10N3NaO5 B230045 Suosan CAS No. 140-46-5

Suosan

Cat. No.: B230045
CAS No.: 140-46-5
M. Wt: 275.19 g/mol
InChI Key: HWQUPWFLAWYYBO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Suosan (CAS 140-46-5) is a calorie-free artificial sweetener derived from β-alamine that was first discovered in 1948 . It is a sodium salt with the systematic IUPAC name Sodium 3-{[(4-nitrophenyl)carbamoyl]amino}propanoate and is reported to be approximately 700 times sweeter than sucrose (table sugar) . Despite its high sweetness potency, this compound was never commercialized for food or beverage use, primarily due to its low solubility in water (especially under acidic conditions) and concerns that it might form the toxic compound 4-nitroaniline . These characteristics make it an excellent reference compound for research in sweetener development and safety assessment. Its primary research value lies in its role as a key model compound for studying the structure-activity relationship of sweet taste reception . Studies have revealed that this compound interacts with the sweet taste receptor through three distinct functional groups: a hydrogen-bond donor AH group (NH), a negatively-charged B group that binds via ionic interaction (CO⁻₂), and a hydrogen-bond acceptor D group (NO₂ or CN) . For optimal receptor interaction, the distances between these groups are critical, approximately 0.25 nm for AH-B, 0.55 nm for AH-D, and 0.60 nm for B-D, achieved through a specific folded conformation of the molecule . This well-defined interaction profile makes this compound an invaluable tool for research in chemosensory science, molecular biology, and the design of novel sweet-tasting molecules. Researchers utilize this compound in various applications, including investigating the fundamental mechanisms of sweet taste perception , mapping the sweet taste receptor binding site , and as a structural template for synthesizing and evaluating new sweetener derivatives . Its pronounced bitter aftertaste also makes it a compound of interest for studying off-taste mechanisms and taste modulation . This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

140-46-5

Molecular Formula

C10H10N3NaO5

Molecular Weight

275.19 g/mol

IUPAC Name

sodium;3-[(4-nitrophenyl)carbamoylamino]propanoate

InChI

InChI=1S/C10H11N3O5.Na/c14-9(15)5-6-11-10(16)12-7-1-3-8(4-2-7)13(17)18;/h1-4H,5-6H2,(H,14,15)(H2,11,12,16);/q;+1/p-1

InChI Key

HWQUPWFLAWYYBO-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1NC(=O)NCCC(=O)[O-])[N+](=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCC(=O)[O-])[N+](=O)[O-].[Na+]

Related CAS

102-66-9 (Parent)

Synonyms

aspartic acid-beta-4-nitroanilide
aspartic acid-beta-4-nitroanilide, sodium salt
aspartic acid-beta-p-nitroanilide
N-(4-nitrophenyl)-N'-(carboxyethyl)urea
suosan

Origin of Product

United States

Scientific Research Applications

Biomedical Applications

Suosan has been investigated for its role in modulating physiological processes and its potential therapeutic effects.

Metabolic Modulation

Research indicates that this compound influences metabolic parameters through interactions with sweet taste receptors in the gastrointestinal tract. Notable findings include:

  • Glucose Transport : this compound enhances intestinal glucose transport, which may affect energy metabolism and weight regulation .
  • Insulin Secretion : Activation of sweet taste receptors on pancreatic beta cells leads to increased insulin secretion, suggesting a role in glucose homeostasis .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against certain bacterial strains. Studies show that it can reduce the population of oral bacteria, particularly those associated with periodontal disease, indicating potential use in dental health products .

Food Science Applications

This compound is primarily recognized for its use as a sweetener in food products. Its applications include:

  • Caloric Reduction : As a non-caloric sweetener, this compound is used to enhance flavor without contributing to caloric intake, making it popular in diet foods and beverages.
  • Taste Enhancement : It can improve the palatability of various food items while maintaining low energy content .

Therapeutic Potential

Emerging research suggests that this compound may have therapeutic applications beyond its role as a sweetener.

Diabetes Management

Due to its effects on glucose metabolism and insulin secretion, this compound is being explored as a potential adjunct in diabetes management strategies. Its ability to modulate GLP-1 (glucagon-like peptide-1) release could be beneficial for improving glycemic control in diabetic patients .

Weight Management

The modulation of appetite and energy balance through this compound's interaction with taste receptors presents opportunities for its use in weight management interventions .

Data Tables

Application AreaSpecific UseFindings/Notes
BiomedicalMetabolic modulationEnhances glucose transport and insulin secretion
Antimicrobial propertiesReduces oral bacteria linked to periodontal disease
Food ScienceNon-caloric sweetenerUsed in diet foods to maintain flavor without calories
Therapeutic PotentialDiabetes managementMay improve glycemic control through GLP-1 modulation
Weight managementModulates appetite and energy balance

Case Studies

  • Study on Glucose Transport : Research conducted by Mace et al. (2007) demonstrated that this compound significantly increased glucose absorption in rodent models, suggesting implications for dietary formulations aimed at managing blood sugar levels.
  • Antimicrobial Study : A study by Prashant et al. (2012) highlighted the effectiveness of this compound against specific oral pathogens, supporting its potential incorporation into dental care products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Suosan and Structurally/Functionally Similar Sweeteners

Compound Relative Sweetness (vs. Sucrose) Chemical Class Aftertaste Stability Key Applications
This compound 700× Urea derivative Bitter Moderate Limited use in research
Aspartame 200× Dipeptide Mild metallic Low (heat-labile) Beverages, chewing gum
Neotame 7,000–13,000× Dipeptide derivative Minimal High Baked goods, pharmaceuticals
Dulcin 250× Urea derivative Bitter Low (toxic) Banned in most countries
This compound-Aspartame Condensate 14,000× Urea-dipeptide hybrid Not reported Research-stage Experimental studies
Saccharin 300–500× Benzisothiazole Metallic High Tabletop sweeteners

Structural and Functional Analysis

Urea Derivatives (this compound vs. Dulcin)

  • Both this compound and dulcin belong to the urea class, but dulcin (4-ethoxyphenylurea) was banned due to toxicity, whereas this compound remains a research subject .
  • Sweetness Mechanism : The nitro group in this compound enhances sweetness by interacting with T1R2/T1R3 sweet taste receptors, but the urea moiety binds to bitter receptors (TAS2Rs), causing aftertaste .

Dipeptide Derivatives (Aspartame vs. Neotame)

  • Aspartame and neotame lack the bitter aftertaste of this compound due to optimized steric hindrance in their structures, which minimizes off-target receptor binding .
  • Neotame’s 3,3-dimethylbutyl group increases metabolic stability and sweetness potency (7,000–13,000× sucrose) compared to this compound .

Hybrid Compounds

  • A condensation product of this compound and aspartame achieves 14,000× sucrose sweetness , demonstrating that structural hybridization can mitigate drawbacks like bitterness .

Research Findings and Molecular Insights

  • Taste Receptor Modeling : Computational models (e.g., BitterSweetForest) predict this compound’s bitterness due to its urea scaffold, which aligns with human sensory panels .
  • Stability : this compound’s nitro group improves thermal stability compared to aspartame but remains less stable than saccharin or acesulfame K .

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